molecular formula C6H5NS2 B14781039 2-Isothiocyanato-4-methylthiophene

2-Isothiocyanato-4-methylthiophene

Cat. No.: B14781039
M. Wt: 155.2 g/mol
InChI Key: DVMFRRRUNQTEIS-UHFFFAOYSA-N
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Description

2-Isothiocyanato-4-methylthiophene is a compound belonging to the class of isothiocyanates and thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, while isothiocyanates are characterized by the presence of the -N=C=S functional group. This compound combines these two features, making it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 4-methylthiophene-2-amine with thiophosgene. This reaction typically occurs under mild conditions and requires careful handling due to the toxicity of thiophosgene .

Another method involves the use of carbon disulfide and primary amines, followed by the addition of a desulfurizing agent such as T3P (propane phosphonic acid anhydride). This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of safer and more scalable methods. One such method is the reaction of amines with phenyl chlorothionoformate, which provides high yields and can be easily scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-4-methylthiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Complex Heterocycles: Produced through cycloaddition reactions.

Scientific Research Applications

2-Isothiocyanato-4-methylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-4-methylthiophene involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the presence of the isothiocyanate group (-N=C=S), which can interact with amino acids in proteins, thereby affecting their function. The compound’s effects on cellular pathways and molecular targets are still under investigation, but it is believed to modulate stress response pathways and contribute to the resolution of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiophene ring and isothiocyanate group, providing distinct chemical and biological properties

Properties

Molecular Formula

C6H5NS2

Molecular Weight

155.2 g/mol

IUPAC Name

2-isothiocyanato-4-methylthiophene

InChI

InChI=1S/C6H5NS2/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3

InChI Key

DVMFRRRUNQTEIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)N=C=S

Origin of Product

United States

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